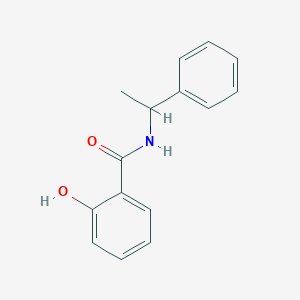

2-hydroxy-N-(1-phenylethyl)benzamide

CAS No.: 101090-00-0

Cat. No.: VC5147676

Molecular Formula: C15H15NO2

Molecular Weight: 241.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101090-00-0 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.29 |

| IUPAC Name | 2-hydroxy-N-(1-phenylethyl)benzamide |

| Standard InChI | InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) |

| Standard InChI Key | XCKFSPDEIVZBOH-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |

Introduction

Structural and Molecular Characterization

Core Structural Features

2-Hydroxy-N-(1-phenylethyl)benzamide (IUPAC name: 2-hydroxy-N-[(1R)-1-phenylethyl]benzamide) consists of a benzamide backbone with a hydroxyl group at the 2-position and a chiral 1-phenylethyl group attached to the nitrogen atom . The (1R) configuration of the phenylethyl substituent introduces stereochemical complexity, which can influence its reactivity and biological interactions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.28 g/mol | |

| SMILES | CC@HNC(=O)C2=CC=CC=C2O | |

| InChIKey | XCKFSPDEIVZBOH-LLVKDONJSA-N |

The hydroxyl group at the 2-position participates in intramolecular hydrogen bonding with the amide carbonyl, potentially stabilizing the molecule’s conformation . This interaction may also affect its solubility and crystallinity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide typically involves coupling 2-hydroxybenzoic acid with (1R)-1-phenylethylamine. A plausible route, inferred from analogous reactions in the literature, proceeds via acid chloride formation followed by amide bond formation :

-

Acid Chloride Formation:

Treatment of 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. This step is critical for activating the carboxyl group for nucleophilic attack. -

Amide Coupling:

Reaction of the acid chloride with (1R)-1-phenylethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) yields the target benzamide. Bases such as DBU (1,8-diazabicycloundec-7-ene) may be employed to neutralize HCl generated during the reaction .

Challenges in Synthesis:

-

Racemization Risk: The use of strong bases like DBU can lead to racemization at the chiral center of the 1-phenylethyl group. For example, in related benzamide syntheses, DBU-induced deprotonation at the α-position of cyano groups has resulted in complete racemization .

-

Purification: The polar hydroxyl and amide functionalities necessitate chromatographic purification, often using silica gel and solvents like ethyl acetate/hexane mixtures .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the hydroxyl and amide groups, which may participate in hydrolysis under acidic or basic conditions. Solubility is likely moderate in polar aprotic solvents (e.g., THF, DCM) but poor in water due to the hydrophobic phenyl group .

Comparative Analysis with Analogous Compounds

| Property | 2-Hydroxy-N-(1-phenylethyl)benzamide | N-(2-Hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ | C₁₆H₁₅N₅O₂ |

| Functional Groups | Hydroxyl, amide | Hydroxyl, amide, tetrazole |

| Potential Bioactivity | Intermediate, σ receptor precursors | Antimicrobial, anticancer (speculative) |

Challenges and Future Directions

Synthetic Optimization

-

Stereochemical Control: Protecting the chiral center during synthesis is critical. Alternatives to DBU, such as milder bases or enzymatic catalysis, could mitigate racemization .

-

Scalability: Developing one-pot methodologies or flow chemistry approaches may enhance yield and efficiency.

Biological Profiling

Future studies should prioritize screening this compound against biological targets (e.g., kinases, GPCRs) to elucidate its pharmacological potential. Computational docking studies could also predict its interactions with proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume